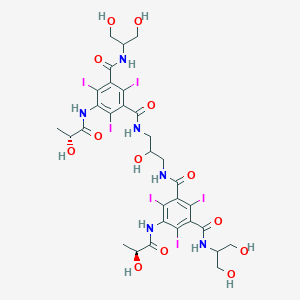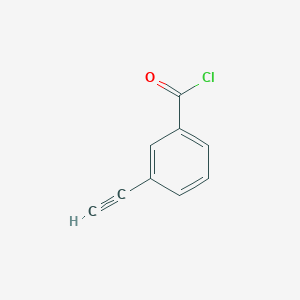
3-Ethynylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylbenzoyl chloride, also known as 3-EBZCl, is a chemical compound that is commonly used in scientific research. This compound has a wide range of applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In
Scientific Research Applications
3-Ethynylbenzoyl chloride has a wide range of applications in scientific research. One of the primary uses of this compound is in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of liquid crystals and OLED materials.
Mechanism Of Action
The mechanism of action of 3-Ethynylbenzoyl chloride is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It can also act as a precursor for the synthesis of other compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Ethynylbenzoyl chloride. However, it has been shown to have low toxicity levels in animal studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-Ethynylbenzoyl chloride in lab experiments is its versatility. It can be used in various reactions and is easily synthesized. However, it is important to note that this compound can be hazardous and should be handled with care.
Future Directions
There are several future directions for the use of 3-Ethynylbenzoyl chloride in scientific research. One potential area of application is in the development of new materials, such as polymers and liquid crystals. It can also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3-Ethynylbenzoyl chloride is a versatile compound that has a wide range of applications in scientific research. Its synthesis method is well established, and it has been shown to have low toxicity levels. While there is limited information available on its biochemical and physiological effects, there are several potential future directions for its use in the development of new materials and pharmaceuticals.
properties
CAS RN |
143587-37-5 |
|---|---|
Product Name |
3-Ethynylbenzoyl chloride |
Molecular Formula |
C9H5ClO |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
3-ethynylbenzoyl chloride |
InChI |
InChI=1S/C9H5ClO/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H |
InChI Key |
LHAMNFYQGUXJTI-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC=C1)C(=O)Cl |
Canonical SMILES |
C#CC1=CC(=CC=C1)C(=O)Cl |
synonyms |
Benzoyl chloride, 3-ethynyl- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

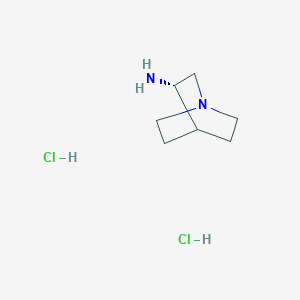
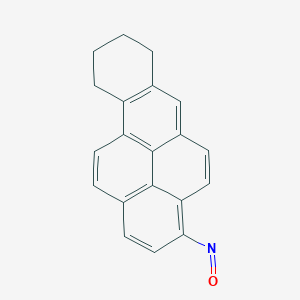
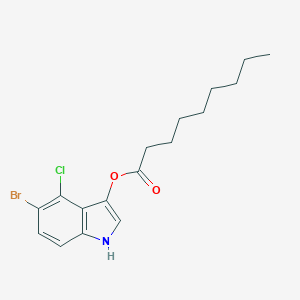


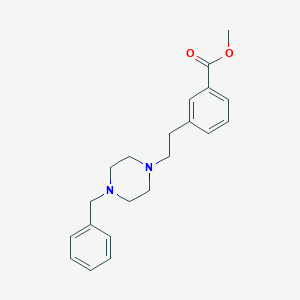

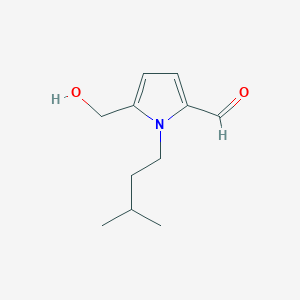



![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
